![molecular formula C10H8Br2O2 B2820326 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-30-8](/img/structure/B2820326.png)
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Overview
Description
The compound “4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one” is a derivative of dibenzoxepin . Dibenzoxepin is a tricyclic compound and is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .
Synthesis Analysis
The synthesis of related compounds involves a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy . A sym-oxepin oxide was synthesized with restricted conformational mobility and altered reactivity . Nitrogen extrusion from the azo diepoxide generates the sym-oxepin oxide, the altered reactivity of which is attributed to the conformational rigidity as compared to the parent molecule .Molecular Structure Analysis
The molecular structure of related compounds has been verified by X-ray crystal structure analysis . The structure of the compound is likely to be influenced by the bromination of the bridgehead diene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy . Nitrogen extrusion from the azo diepoxide generates the sym-oxepin oxide .Scientific Research Applications
Catalytic Asymmetric Synthesis
The dibenzo[b,f][1,4]oxazepine scaffold, closely related to 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, is recognized for its wide variety of biological and pharmacological activities. Catalytic asymmetric methodologies for synthesizing chiral derivatives of these compounds are limited but have significant implications for medicinal chemistry. These methodologies have been explored for their substrate scope, limitations, and application in synthesizing related compounds, highlighting the structural versatility and potential utility of these cyclic seven-membered imines (L. D. Munck, C. Vila, J. Pedro, 2018).
Anticonvulsant and Hypnotic Agents
Compounds structurally similar to this compound have been synthesized and evaluated for their anticonvulsant effects and neurotoxicity. The research demonstrates the potential of these compounds as anticonvulsant and hypnotic agents, with specific derivatives showing significant activity in standard tests (Xianqing Deng et al., 2011).
Efficient One-Pot Synthesis
The dibenzo[b,e]oxepine derivatives, which share structural features with this compound, have been efficiently constructed through one-pot tandem reactions. This synthesis approach, utilizing Lewis acid catalysis, underscores the compound's versatility and the feasibility of generating diverse derivatives with potential biological and chemical applications (Ch. Raji Reddy et al., 2011).
Protein-Tyrosine Kinase (PTK) Inhibitors
Derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one have been synthesized and characterized for their inhibitory activities against protein-tyrosine kinases (PTKs), highlighting their potential therapeutic significance. The structure-activity relationship studies of these compounds contribute to understanding how modifications in the benzoxepinone framework can affect biological activity, offering insights into designing more effective PTK inhibitors (Ning Li et al., 2017).
Transition-Metal-Free Synthesis
The development of a transition-metal-free synthesis for dibenzo[b,f]oxepins from 2-halobenzaldehydes involves a base-mediated process that highlights an alternative, environmentally friendly pathway for producing dibenzo[b,f]oxepin derivatives. This method emphasizes the potential for sustainable synthetic routes in the generation of compounds related to this compound (Young Lok Choi et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been used in the detection of primary aromatic amines (paas), indicating potential interactions with these molecules .
Mode of Action
It’s known that similar compounds can interact with their targets through aromatic nucleophilic substitution . This involves the compound acting as an electron-deficient unit, interacting with electron-rich molecules such as PAAs .
Biochemical Pathways
Similar compounds have been shown to interact with aromatic amines, suggesting potential effects on pathways involving these molecules .
Pharmacokinetics
Similar compounds have been noted for their high stability and fluorescence performance , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been used as fluorescent sensors for the detection of paas, indicating that they may cause fluorescence quenching upon interaction with these molecules .
Action Environment
Similar compounds have been noted for their high stability , suggesting that they may be resistant to environmental changes.
Properties
IUPAC Name |
4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJJKIRKHUOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)
![3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2820244.png)

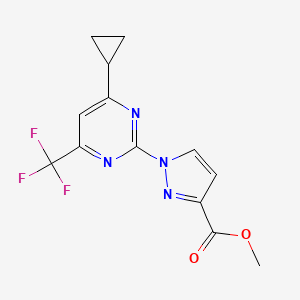
![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)
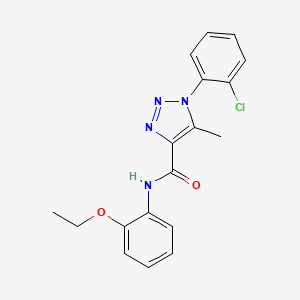
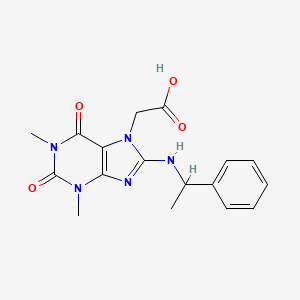
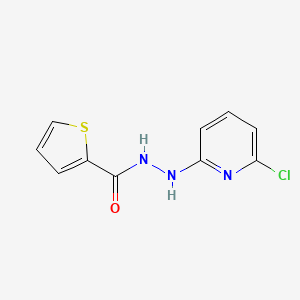
![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)

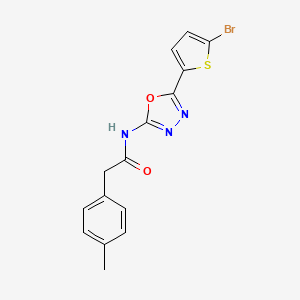

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)
![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)
